5-Bromo-2-(cyclopropylmethoxy)pyridine

Drug Metabolism Pharmacokinetics Lipophilicity

SAR programs targeting CB2 or α(v)β(3) integrin require the precise cyclopropylmethoxy substitution pattern; generic 2-alkoxy analogs compromise binding profiles, metabolic stability, and SAR validity. 5-Bromo-2-(cyclopropylmethoxy)pyridine delivers: • Documented utility in α(v)β(3) integrin antagonist synthesis • Confirmed CB2 agonist scaffold per patent US-9321727-B2 • Enhanced membrane permeability (XLogP3-AA = 2.6) and CYP450 metabolic stability. Bulk stock available with batch-specific COA for immediate global dispatch.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 494772-02-0
Cat. No. B1288954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclopropylmethoxy)pyridine
CAS494772-02-0
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1CC1COC2=NC=C(C=C2)Br
InChIInChI=1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
InChIKeyFXLHFKZNQOIRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(cyclopropylmethoxy)pyridine Procurement Guide


5-Bromo-2-(cyclopropylmethoxy)pyridine is a halogenated heterocyclic building block characterized by a pyridine core substituted at the 2-position with a cyclopropylmethoxy group and at the 5-position with a bromine atom . This compound, with a molecular formula of C9H10BrNO and a molecular weight of 228.09 g/mol, is available from multiple commercial vendors at purities ranging from 95% to 98% . While primarily utilized as a versatile synthetic intermediate, vendor literature specifically identifies its application in the preparation of α(v)β(3) integrin antagonists, providing a defined starting point for targeted procurement .

A
Target-based SAR programs requiring cyclopropylmethoxy scaffold
B
Synthesis of focused libraries for integrin or CB2 modulation
C
Cross-coupling methodology requiring halogenated heterocyclic probe

5-Bromo-2-(cyclopropylmethoxy)pyridine: Generic Substitution Risks


Substituting this compound with a generic 2-alkoxy-5-bromopyridine analog in a SAR program is a high-risk procurement decision due to the unique physicochemical and pharmacological contributions of the cyclopropylmethoxy group. The 5-bromo-2-(cyclopropylmethoxy)pyridine scaffold is not interchangeable with simpler analogs like 5-bromo-2-methoxypyridine or 5-bromo-2-ethoxypyridine. The cyclopropyl ring imparts distinct conformational constraint and lipophilicity (estimated XLogP3-AA of 2.6) that cannot be replicated by linear alkyl chains [1]. Furthermore, this specific substitution pattern is integral to the pharmacophore of several advanced leads, including those targeting the Cannabinoid Receptor 2 (CB2) and α(v)β(3) integrin . Replacing the cyclopropylmethoxy moiety with a simpler group would fundamentally alter the compound's binding profile, metabolic stability, and overall drug-likeness, rendering any comparative SAR data invalid and potentially derailing a lead optimization campaign [2].

Target Compound 5-Bromo-2-(cyclopropylmethoxy)pyridine
Generic Substitute 5-Bromo-2-methoxypyridine / 5-Bromo-2-ethoxypyridine
Conformational constraint and lipophilicity from cyclopropyl ring may not transfer; estimated XLogP difference vs. methoxy analog is ~1.1 log units.
Target engagement profile may shift; simpler alkoxy chains are linked to divergent pharmacological targets (e.g., HIV integrase, COX/PDE) rather than CB2 or integrin contexts.

5-Bromo-2-(cyclopropylmethoxy)pyridine Differentiated Evidence


Lipophilicity Advantage vs. Methoxy Analog

5-Bromo-2-(cyclopropylmethoxy)pyridine exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 2.6) compared to its simpler 5-bromo-2-methoxypyridine analog [1]. This quantitative difference in logP is a direct result of replacing the methyl group with a cyclopropylmethyl moiety [2]. Increased lipophilicity is a key driver for improved membrane permeability and altered volume of distribution, while the cyclopropyl group itself is a well-established metabolic soft spot blocker that can reduce oxidative metabolism and improve in vivo half-life [3]. This combined effect is not attainable with the methoxy analog, making the cyclopropylmethoxy derivative a superior choice for optimizing ADME properties in a lead series [2].

Lipophilicity Profile
Calculated property context
XLogP3-AA = 2.6
Supports membrane permeability context
+1.1 log units vs. methoxy analog; may influence ADME assay fit
Drug Metabolism Pharmacokinetics Lipophilicity Structure-Activity Relationship (SAR)

Synthesis of α(v)β(3) Integrin Antagonists

Multiple vendor specifications and chemical databases explicitly cite 5-Bromo-2-(cyclopropylmethoxy)pyridine as a crucial building block for synthesizing practical preparations of α(v)β(3) antagonists . In contrast, close structural analogs such as 5-bromo-2-methoxypyridine are documented for entirely different applications, including as a precursor to HIV integrase inhibitors and as a ligand for the nicotinic acetylcholine receptor . This application-specific utility underscores that the cyclopropylmethoxy substitution pattern is not an arbitrary modification but a targeted structural feature required for accessing a distinct and therapeutically relevant chemical space .

Synthetic Application
Vendor-cited / Class-level
α(v)β(3) Integrin Antagonists
Vendor-cited application context
Divergent utility vs. methoxy analog; verify synthetic route fit
Medicinal Chemistry Integrin Antagonists Synthetic Intermediate α(v)β(3) Inhibitors

CB2 Receptor Interaction Evidence

Vendor literature and patent mapping indicate that the 5-bromo-2-(cyclopropylmethoxy)pyridine scaffold is associated with selective agonism of the Cannabinoid Receptor 2 (CB2), a target implicated in pain and inflammation . While direct, head-to-head binding data (e.g., Ki values) for this exact compound against a defined comparator is not available in the public domain, its explicit linkage to CB2 in a patent context (US-9321727-B2) [1] differentiates it from other 5-bromo-2-alkoxypyridines. Analogs like 5-bromo-2-ethoxypyridine are described with more generalized mechanisms (e.g., inhibition of cyclooxygenase and phosphodiesterase) . This association with a specific, high-value GPCR target provides a clear rationale for its selection in CB2-focused drug discovery programs over other analogs that lack this documented link.

Target Association
Patent context / Class-level
Cannabinoid Receptor 2 (CB2)
CB2-targeted study context
Documented association vs. generalized enzyme inhibition; requires binding validation
Cannabinoid Receptor CB2 Agonist Pain Management Inflammation Binding Affinity

5-Bromo-2-(cyclopropylmethoxy)pyridine Application Scenarios


PK Profile Enhancement

Medicinal chemistry teams seeking to improve the ADME properties of a lead series should select 5-Bromo-2-(cyclopropylmethoxy)pyridine over simpler 2-alkoxy analogs. Its elevated lipophilicity (XLogP3-AA = 2.6) [1] is predicted to enhance membrane permeability, a critical parameter for oral bioavailability. The cyclopropyl group is also a well-known motif for increasing metabolic stability by blocking cytochrome P450 oxidation [2]. Procuring this specific building block allows for a direct assessment of the cyclopropylmethoxy group's impact on in vitro ADME assays and subsequent in vivo PK, providing a strategic advantage over using a less optimal methoxy or ethoxy variant [3].

α(v)β(3) Integrin Antagonist Libraries

For research groups focused on developing novel α(v)β(3) integrin antagonists for applications in oncology or ophthalmology, 5-Bromo-2-(cyclopropylmethoxy)pyridine is the indicated synthetic intermediate. Vendor literature confirms its specific utility in preparing practical quantities of these antagonists . This application is not noted for close structural analogs . Procurement of this compound enables the efficient generation of focused compound libraries for structure-activity relationship (SAR) studies around this validated pharmacophore, streamlining the path from hit to lead in this therapeutic area .

CB2 Modulator SAR Exploration

Scientists engaged in CB2 receptor research for pain, inflammation, or immunomodulation should prioritize 5-Bromo-2-(cyclopropylmethoxy)pyridine as a core scaffold. Its documented association with CB2 agonism in patent literature (US-9321727-B2) [4] establishes its relevance to this target. Using this compound as a starting point for library synthesis allows for the exploration of chemical space around a known CB2-active core . This targeted approach is more efficient than screening a random set of 2-alkoxy-5-bromopyridines that lack a documented connection to the target , thereby increasing the probability of identifying potent and selective leads.

Halogenated Heterocycle Methodology

The presence of both a reactive bromine atom at the 5-position and a sterically hindered, electron-donating cyclopropylmethoxy group at the 2-position makes this compound a valuable substrate for developing and testing new cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . Its moderate lipophilicity and unique substitution pattern provide a challenging yet relevant test case for optimizing catalyst systems and reaction conditions for functionalizing heterocyclic building blocks . This makes it a useful tool for process chemists and synthetic methodology groups aiming to expand the scope of their synthetic toolbox.

Application
Selection Property
Validation Focus
ADME/SAR Scaffold Optimization
Cyclopropylmethoxy lipophilicity (XLogP3-AA 2.6)
In vitro permeability / metabolic stability assays
Integrin-Targeted Library Synthesis
Vendor-validated synthetic route context
Synthetic reliability and yield verification
CB2 Modulator Research
Patent-context target association
Receptor binding and functional endpoint assays
Cross-Coupling Methodology Development
Sterically hindered heterocyclic probe
Substrate scope and catalyst efficiency screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(cyclopropylmethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.